(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate
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Overview
Description
The compound (8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure combining a chromen backbone with a propanoate ester, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate typically involves multiple steps:
Formation of the Chromen Backbone: The initial step involves the cyclization of appropriate precursors to form the chromen backbone. This can be achieved through a Friedel-Crafts acylation reaction, followed by cyclization under acidic conditions.
Introduction of the Chloro Group: Chlorination is performed using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Esterification: The final step involves esterification of the chromen derivative with (2S)-2-(phenylmethoxycarbonylamino)propanoic acid. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromen ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, the compound or its derivatives could be investigated for therapeutic applications. Its structural features suggest potential as a lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, dyes, or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which (8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate exerts its effects depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Uniqueness
Compared to similar compounds, (8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate features a more complex structure, which may confer unique chemical and biological properties. Its combination of a chromen backbone with a propanoate ester is not commonly found in related compounds, potentially offering distinct advantages in terms of reactivity and functionality.
Properties
Molecular Formula |
C23H20ClNO6 |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C23H20ClNO6/c1-13(25-23(28)29-12-14-6-3-2-4-7-14)21(26)31-20-11-19-17(10-18(20)24)15-8-5-9-16(15)22(27)30-19/h2-4,6-7,10-11,13H,5,8-9,12H2,1H3,(H,25,28)/t13-/m0/s1 |
InChI Key |
BVTCJUGRWRCLKU-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl)NC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(C(=O)OC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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